3-Chloro-2-methylphenylboronic Acid: A Technical Guide for Chemical Researchers
3-Chloro-2-methylphenylboronic Acid: A Technical Guide for Chemical Researchers
An In-depth Whitepaper on the Properties, Synthesis, and Applications of a Key Suzuki-Miyaura Coupling Reagent
Abstract
3-Chloro-2-methylphenylboronic acid, identified by CAS number 313545-20-9, is a specialized organoboron compound that serves as a critical building block in modern organic synthesis.[1][2] Primarily utilized by researchers, scientists, and drug development professionals, its main application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This technical guide provides a comprehensive overview of its chemical and physical properties, safety information, a representative experimental protocol for its application in Suzuki-Miyaura coupling, and visual diagrams to illustrate its structure and reaction workflow.
Chemical Identity and Physicochemical Properties
3-Chloro-2-methylphenylboronic acid is an aromatic boronic acid derivative. Its structure features a phenyl ring substituted with a chloro group, a methyl group, and a boronic acid moiety. These substitutions make it a versatile reagent for introducing the 3-chloro-2-methylphenyl group into more complex molecular architectures, a common strategy in the synthesis of pharmaceuticals and advanced materials.
The key physicochemical properties of 3-Chloro-2-methylphenylboronic acid are summarized in the table below for easy reference.
| Identifier/Property | Value | Reference(s) |
| CAS Number | 313545-20-9 | [1][2][3] |
| Molecular Formula | C₇H₈BClO₂ | [1][2][3] |
| Molecular Weight | 170.40 g/mol | [2] |
| IUPAC Name | (3-chloro-2-methylphenyl)boronic acid | [1][3] |
| Appearance | White to off-white powder/solid | N/A |
| Boiling Point | 150.6 °C | [4] |
| Melting Point | Not available in cited resources | |
| SMILES | CC1=C(C=CC=C1Cl)B(O)O | [1] |
| InChI Key | BJPNVVXTUYMJPN-UHFFFAOYSA-N | [1][3] |
Chemical Structure
The structural arrangement of 3-Chloro-2-methylphenylboronic acid is fundamental to its reactivity in cross-coupling reactions. The boronic acid group is the reactive site for transmetalation in the Suzuki-Miyaura catalytic cycle.
Caption: Chemical structure of 3-Chloro-2-methylphenylboronic acid.
Applications in Suzuki-Miyaura Cross-Coupling
The primary and most significant application of 3-Chloro-2-methylphenylboronic acid is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most robust and versatile methods for forming C(sp²)–C(sp²) bonds, making it indispensable in drug discovery and the synthesis of fine chemicals.
In this context, 3-Chloro-2-methylphenylboronic acid reacts with various organic halides or triflates (R-X) in the presence of a palladium catalyst and a base to form a biaryl product. This enables medicinal chemists to systematically modify molecular structures to study structure-activity relationships (SAR).
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a general, representative protocol for a Suzuki-Miyaura cross-coupling reaction. Researchers should note that conditions such as catalyst, ligand, base, solvent, and temperature often require optimization for specific substrates.
Materials:
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Aryl halide (e.g., Aryl bromide, 1.0 equiv.)
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3-Chloro-2-methylphenylboronic acid (1.1–1.5 equiv.)
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%)
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Ligand (if required, e.g., SPhos, XPhos)
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv.)
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Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)
Procedure:
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Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, 3-Chloro-2-methylphenylboronic acid, palladium catalyst, ligand (if used), and base.
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Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
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Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent(s) via syringe.
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Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) and stir for the required time (2–24 hours).
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Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the base and inorganic salts.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl compound.
Suzuki-Miyaura Catalytic Cycle Workflow
The mechanism of the Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: General workflow of the Suzuki-Miyaura catalytic cycle.
Safety and Handling
Based on available safety data for similar phenylboronic acid compounds, 3-Chloro-2-methylphenylboronic acid should be handled with care in a well-ventilated area or a chemical fume hood.
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Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation. Harmful if swallowed or in contact with skin.
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Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid breathing dust.
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Wash hands thoroughly after handling.
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Store in a tightly closed container in a cool, dry place.
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Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
3-Chloro-2-methylphenylboronic acid is a valuable and highly specific reagent for synthetic organic chemistry. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it a key component in the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science research. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its effective and safe use in the laboratory.
